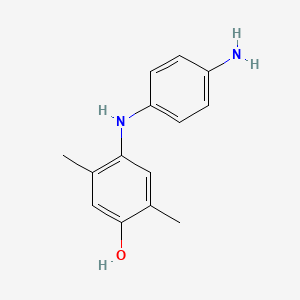
4-(4-Aminoanilino)-2,5-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminoanilino)-2,5-dimethylphenol is an organic compound with the molecular formula C14H16N2O This compound is characterized by the presence of an amino group attached to an aniline ring, which is further connected to a dimethylphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminoanilino)-2,5-dimethylphenol can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 2,5-dimethylphenol under reducing conditions. The reduction of the nitro group to an amino group can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of 2,5-dimethylphenol with 4-aminobenzene under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminoanilino)-2,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminoanilino)-2,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-(4-Aminoanilino)-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the activity of the compound. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Similar structure but lacks the dimethyl groups.
4-Nitroaniline: Contains a nitro group instead of an amino group.
2,5-Dimethylphenol: Lacks the aminoanilino moiety.
Uniqueness
4-(4-Aminoanilino)-2,5-dimethylphenol is unique due to the presence of both amino and dimethylphenol groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57524-22-8 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
4-(4-aminoanilino)-2,5-dimethylphenol |
InChI |
InChI=1S/C14H16N2O/c1-9-8-14(17)10(2)7-13(9)16-12-5-3-11(15)4-6-12/h3-8,16-17H,15H2,1-2H3 |
InChI-Schlüssel |
OKZWWMRKAQOBGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C)NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
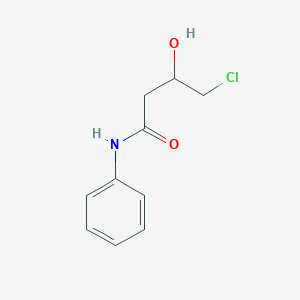

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
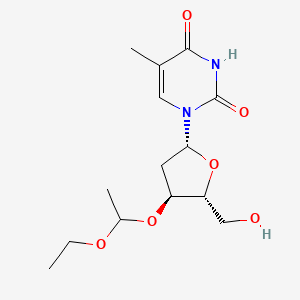
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)
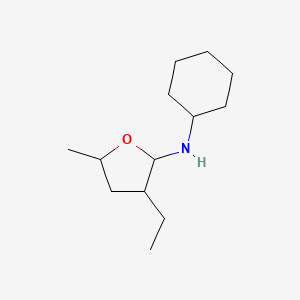
![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)

![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
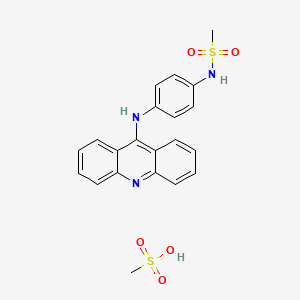
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)
